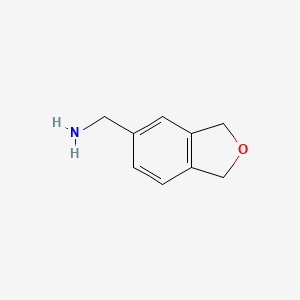

(1,3-Dihydroisobenzofuran-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWVGCODTFCCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for Dihydroisobenzofuran Ring System Construction

The assembly of the dihydroisobenzofuran core relies on the formation of a five-membered oxygen-containing heterocycle fused to a benzene (B151609) ring. The following sections detail the principal strategies employed to achieve this.

Transition metal catalysis offers powerful and efficient pathways to the dihydrobenzofuran nucleus through various transformations like C-H activation, cross-coupling, and cyclization reactions. rsc.org

Ruthenium (Ru) Catalysis: Ruthenium catalysts have been effectively used for the synthesis of dihydrobenzofuran derivatives via C-H activation and subsequent cyclization. An efficient method involves the Ru-catalyzed C–H alkenylation of m-hydroxybenzoic acids with alkynes, followed by an aerobic annulation to yield functionalized benzofurans. oakwoodchemical.com These catalysts proficiently construct dihydrobenzofuran skeletons from alkene-tethered benzamide (B126) derivatives through intramolecular hydroarylation, a process that is both atom-economical and step-efficient. wikipedia.org

Iron (Fe) Catalysis: Being inexpensive and environmentally benign, iron catalysis has gained traction. Iron(III)-catalyzed reactions have been developed for the synthesis of optically active 2,3-dihydrofuran (B140613) derivatives through the cycloaddition of styrene (B11656) derivatives with quinones. masterorganicchemistry.com Furthermore, one-pot processes involving iron(III)-catalyzed halogenation followed by copper-catalyzed C-O cyclization provide an efficient route to the benzofuran (B130515) core from simple ketones. nih.gov

Copper (Cu) Catalysis: Copper-based catalysts are widely used due to their high activity and low cost. Cu-catalyzed synthesis plays a crucial role in constructing diverse dihydrobenzofuran scaffolds. rsc.org For instance, a TBAF-catalyzed O-nucleophilic cyclization of enaminones with intramolecular alkynes proceeds under mild, non-metal conditions, where cation-π interactions and basicity are key. nih.gov Copper catalysis is also employed in the aerobic oxidative cyclization of phenols and alkynes. google.com

Iridium (Ir) Catalysis: Iridium complexes have been shown to catalyze the intramolecular hydroarylation of arenes to form dihydrobenzofurans. researchgate.net Enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones can be efficiently catalyzed by a cationic iridium complex, utilizing a carbonyl group as a directing element for C-H activation. rsc.org

Nickel (Ni) Catalysis: Nickel is a versatile catalyst for C-H bond functionalization. organic-chemistry.org Ni-catalyzed carbonylative synthesis of dihydrobenzofurans has been developed using Mo(CO)₆ as a carbon monoxide source, reacting alkyl halides with aryl iodides. researchgate.net Additionally, enantioselective Ni-catalyzed reductive Heck coupling of tethered alkenes can furnish dihydrobenzofuran rings bearing a quaternary stereocenter. researchgate.net

Palladium (Pd) Catalysis: Palladium catalysis is one of the most reliable methods for synthesizing five-membered heterocycles due to its functional group tolerance and mild reaction conditions. researchgate.net Pd-catalyzed [4+1] annulations of 4-vinylbenzodioxinones with sulfur ylides provide dihydrobenzofuran derivatives with excellent diastereoselectivity. wikipedia.org Another approach involves the Pd-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. google.com

Table 1: Overview of Transition Metal-Catalyzed Syntheses of Dihydroisobenzofuran/Dihydrobenzofuran Systems

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Yield Range (%) |

|---|---|---|---|---|

| Ru | Intramolecular Hydroarylation | Alkene-tethered benzamides | Atom-economical, step-efficient | Good to Excellent |

| Fe | Cycloaddition | Styrene derivatives, quinones | Economical, pollution-free | Moderate to Good |

| Cu | Nucleophilic Cyclization | Enaminones with alkynes | Mild, non-metal conditions | Good to Excellent |

| Ir | Enantioselective Hydroarylation | m-Allyloxyphenyl ketones | High enantioselectivity | High |

| Ni | Carbonylative Synthesis | Aryl iodides, alkyl halides | Use of CO source (Mo(CO)₆) | 38-87 |

| Pd | [4+1] Annulation | 4-Vinylbenzodioxinones, sulfur ylides | Excellent diastereoselectivity | Good |

The formation of the dihydroisobenzofuran ring via nucleophilic cyclization is a direct and common strategy. This typically involves an intramolecular attack of an oxygen nucleophile on an electrophilic carbon center. An example is the TBAF-catalyzed O-nucleophilic cyclization of enaminones containing an intramolecular alkyne, which proceeds stereoselectively under mild conditions to afford dihydroisobenzofuran derivatives. nih.gov The mechanism is believed to involve isomerization of the enaminone facilitated by the bifunctional nature of TBAF, which promotes the subsequent carbon-oxygen bond formation. nih.gov Another approach involves the cyclodehydration of α-aryloxy ketones, which can be catalyzed by transition metals like iridium(III) to yield multisubstituted benzofurans. google.com

This strategy employs the oxidative cleavage of a precursor molecule to generate reactive intermediates that subsequently undergo condensation to form the heterocyclic ring. A notable example is the one-pot synthesis of spiro-isobenzofuran compounds through the sequential condensation of ninhydrin (B49086) with aminonaphthoquinones, followed by the oxidative cleavage of the resulting vicinal diol intermediates. rsc.org The oxidation is typically performed with an agent like periodic acid (H₅IO₆) at room temperature, leading to the formation of the isobenzofuran (B1246724) core in good to high yields. rsc.org

Carbene chemistry provides a powerful tool for C-H functionalization to construct cyclic systems. The intramolecular insertion of a carbene into a C-H bond is an effective method for synthesizing the 2,5-dihydrofuran (B41785) ring system, a core component of the target structure. nih.gov These reactions are often catalyzed by rhodium or copper complexes, which facilitate the decomposition of diazo precursors to generate a metal carbene intermediate. google.comnih.gov This intermediate then undergoes insertion into a nearby C-H bond to form the five-membered ring. google.com For instance, rhodium-catalyzed C-H insertion reactions of "donor/donor" carbenes with ether substrates have been shown to produce benzodihydrofurans with high diastereo- and enantioselectivity. nih.gov

Table 2: Intramolecular Carbene C-H Insertion for Dihydrofuran Ring Formation

| Catalyst | Carbene Precursor | Substrate Type | Key Features | Yield Range (%) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Diazoacetates | Ethers | Enantioselective C-H insertion | High |

| Cu(acac)₂ | Diazosulfamoylacetamides | N-Aryl amides | Aromatic 1,5-C-H insertion | up to 90 |

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. The [4+1] annulation strategy is particularly useful for constructing five-membered rings. In the context of dihydrobenzofuran synthesis, this involves the reaction of a four-atom component with a one-atom synthon. A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides has been developed to produce a variety of 2,3-dihydrobenzofurans. acs.org Similarly, a transition-metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates provides straightforward access to highly functionalized 2,3-dihydrobenzofurans. sigmaaldrich.com

Cycloaddition reactions are fundamental in ring formation. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. While direct [1+4] cycloadditions are less common, formal [4+1] cycloadditions, as discussed above, serve a similar purpose in building five-membered rings. The inverse electron demand Diels-Alder reaction is another powerful variant, typically involving an electron-poor diene and an electron-rich dienophile, which is particularly useful for synthesizing heterocyclic compounds. wikipedia.orgnih.gov These reactions can be used to construct a precursor ring that is then transformed into the desired dihydroisobenzofuran system. For example, the reaction of five-membered heterocycles like furans with dienophiles can lead to bicyclic adducts that serve as precursors to aromatic systems upon rearrangement.

Introduction and Functionalization of the Methanamine Moiety

The installation of the methanamine group onto the 1,3-dihydroisobenzofuran ring is a critical step in the synthesis of the title compound. Several modern synthetic methods are available for this transformation, ranging from classical reductive aminations to advanced C-H functionalization techniques.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This process typically involves two steps: the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, followed by the reduction of this intermediate to the corresponding amine. libretexts.org In the context of synthesizing (1,3-Dihydroisobenzofuran-5-yl)methanamine, this strategy would most commonly employ 1,3-dihydroisobenzofuran-5-carbaldehyde (B2594831) as the starting material.

The reaction can be performed in a single pot by mixing the carbonyl compound, an ammonia (B1221849) source (like ammonium acetate (B1210297) or aqueous ammonia), and a reducing agent. organic-chemistry.org A key advantage of this method is the availability of mild reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its tolerance of mildly acidic conditions required for imine formation. masterorganicchemistry.comyoutube.com More recently, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has gained popularity as a less toxic and highly effective alternative. masterorganicchemistry.comyoutube.com

In the synthesis of more complex derivatives, NaBH₃CN-mediated reductive amination has been successfully used to link the this compound core to other moieties. For instance, reactions between a primary amine intermediate and various benzaldehydes have been shown to yield N-substituted derivatives. frontiersin.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective under mildly acidic conditions; selective for imines over ketones/aldehydes. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, less toxic alternative to NaBH₃CN; highly efficient. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Can be used for imine reduction; may affect other functional groups. organic-chemistry.orgyoutube.com |

Amine C-H Bond Functionalization Methods

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in synthetic chemistry, offering a more atom- and step-economical route to complex molecules. researchgate.netsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a new C-C, C-N, or C-O bond. sigmaaldrich.comnih.gov

While specific examples for this compound are not extensively documented, the principles of C-H functionalization could be applied to elaborate the methanamine moiety. For example, transition-metal catalysts (often based on rhodium, palladium, or iridium) could potentially mediate the coupling of the benzylic C-H bonds of the methanamine group with various partners. nih.govyale.edu Such transformations could enable the late-stage diversification of the molecule, introducing alkyl, aryl, or other functional groups directly onto the carbon adjacent to the nitrogen atom. researchgate.net This strategy is particularly appealing in medicinal chemistry for rapidly generating libraries of related compounds. researchgate.net

Post-Synthetic Amine Grafting Techniques

The term "post-synthetic grafting" typically refers to the covalent attachment of molecules onto a pre-existing solid support, such as a Metal-Organic Framework (MOF) or a Porous Organic Polymer (POP). chemrxiv.orgresearchgate.netrsc.org In this context, amine-containing molecules are often grafted onto the framework to enhance properties like carbon dioxide capture. chemrxiv.orgchemrxiv.orgepfl.ch The process can involve activating the framework and then introducing the amine, or using a linker molecule to attach the amine. chemrxiv.org

While the terminology is rooted in materials science, the underlying chemical principles can be conceptually applied to the functionalization of the primary amine in this compound. After the synthesis of the parent amine, its -NH₂ group can be "grafted" with new functionalities through various reactions. This can include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. frontiersin.org

These transformations are standard organic reactions but can be viewed as a "grafting" of new chemical groups onto the core amine, thereby modifying its properties.

Stereoselective Synthetic Approaches

The parent molecule, this compound, is achiral. However, stereocenters can be introduced to create chiral derivatives, which is often crucial for biological applications. Stereoselective synthesis can be achieved in several ways:

Asymmetric Reductive Amination: While challenging for producing primary amines, asymmetric versions of reductive amination can be used to synthesize chiral secondary amines. This could involve reacting the parent amine with a prochiral ketone in the presence of a chiral catalyst to yield a single enantiomer of the product.

Resolution of Racemates: A racemic mixture of a chiral derivative can be synthesized and then separated into its constituent enantiomers. This is often accomplished by reacting the amine with a chiral resolving agent (a chiral carboxylic acid, for example) to form diastereomeric salts that can be separated by crystallization.

Synthesis from Chiral Precursors: A stereoselective route could begin with a chiral starting material. While not directly applicable to the achiral isobenzofuran core, this strategy would be relevant if other parts of a more complex target molecule contained stereocenters.

Modern catalytic methods, such as those employing chiral boro-phosphates or other asymmetric catalysts, have shown success in the enantioselective synthesis of β-amino ketones and α-branched amines, highlighting the potential for creating chiral analogs of the title compound. organic-chemistry.orgyale.edu

Multi-Step Synthesis of this compound and Specific Derivatives

The construction of the this compound scaffold and its derivatives typically requires a multi-step synthetic sequence starting from readily available precursors.

Detailed Synthetic Routes from Precursors

A plausible and efficient route to the 1,3-dihydroisobenzofuran core often starts from substituted phthalimide (B116566) or phthalic anhydride (B1165640) derivatives. One documented synthesis of a related compound begins with 4-nitrophthalimide. nih.gov This approach can be adapted to synthesize the target methanamine.

Table 2: Exemplary Multi-Step Synthetic Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Nitrophthalimide | SnCl₂, Conc. HCl | 5-Amino-3H-isobenzofuran-1-one | Reduction of the nitro group. nih.gov |

| 2 | 5-Amino-3H-isobenzofuran-1-one | NaNO₂, HCl; then CuCN | 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | Sandmeyer reaction to convert the amino group to a nitrile. nih.gov |

An alternative pathway involves building the molecule from a substituted benzaldehyde. For example, a synthetic route toward complex phthalazinone derivatives started with 3,5-dibromobenzaldehyde. frontiersin.org This highlights a strategy where the core is assembled through cross-coupling reactions followed by functional group transformations. A key step in such a synthesis could be the palladium-catalyzed cyanation of an aryl bromide to introduce a nitrile group, which can then be reduced to the required methanamine. frontiersin.org

A direct synthesis of the target compound could also proceed from 1,3-dihydroisobenzofuran-5-carbaldehyde, which can be prepared from the corresponding alcohol or carboxylic acid. The aldehyde can then undergo reductive amination with an ammonia source as described in section 2.2.1 to yield this compound directly.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound is most commonly achieved through the chemical reduction of its nitrile precursor, 1,3-dihydroisobenzofuran-5-carbonitrile. nih.gov The optimization of this conversion is critical for maximizing the yield of the desired primary amine while minimizing the formation of impurities. Key reaction parameters that are typically adjusted include the choice of reducing agent, solvent, temperature, and the use of additives to suppress side reactions.

The primary challenge in nitrile reduction is preventing the formation of secondary and tertiary amine by-products. commonorganicchemistry.com This occurs when the initially formed primary amine reacts with intermediate imines, leading to over-alkylation. Effective optimization strategies focus on selecting reagents and conditions that favor the direct reduction pathway.

Key Optimization Parameters:

Choice of Reducing Agent: The selection of the reducing agent is paramount. Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective in converting nitriles to primary amines and are often used in lab-scale synthesis. nih.gov However, their high reactivity requires careful control of reaction conditions. Catalytic hydrogenation, using reagents like Raney Nickel or Palladium on Carbon (Pd/C), offers a milder alternative that is often preferred in process chemistry. commonorganicchemistry.com Borane (B79455) complexes, such as Borane-tetrahydrofuran (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), are also effective and can offer different selectivity profiles. commonorganicchemistry.com Another specialized reagent, diisopropylaminoborane, can reduce a wide range of nitriles in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). nih.govorganic-chemistry.org

Solvent System: The solvent must be inert to the reducing agent and capable of dissolving the substrate. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for reactions involving LiAlH₄. For catalytic hydrogenation, alcohols such as methanol (B129727) or ethanol (B145695) are commonly employed.

Temperature Control: Exothermic reactions, particularly with strong hydrides like LiAlH₄, require strict temperature control to prevent runaway reactions and reduce side-product formation. Reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm gradually.

Additives for Purity: In catalytic hydrogenation, the formation of secondary and tertiary amines is a significant concern. The addition of ammonia (NH₃) or ammonium hydroxide (B78521) (NH₄OH) to the reaction mixture can effectively suppress this side reaction by competing for reactive sites on the catalyst and reacting with any imine intermediates. commonorganicchemistry.com

The following table summarizes common conditions for nitrile reduction, which can be adapted and optimized for the synthesis of this compound.

| Reducing Agent | Typical Solvent | Key Advantages | Common Optimization Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High reactivity and yield. | Requires anhydrous conditions; highly exothermic reaction requiring strict temperature control. |

| Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C) | Methanol, Ethanol | Milder conditions; scalable. | Potential for secondary/tertiary amine by-products; requires addition of NH₃ to improve selectivity. commonorganicchemistry.com |

| Borane Complexes (BH₃-THF, BH₃-SMe₂) | THF | Good functional group tolerance. | BH₃-SMe₂ has an unpleasant odor; reactions often require heating. commonorganicchemistry.com |

| Diisopropylaminoborane / cat. LiBH₄ | THF | Effective for aromatic nitriles, including those with electron-withdrawing groups. nih.gov | Requires preparation of the borane reagent. nih.gov |

Alternative Synthetic Routes for Related Isobenzofuran and Benzofuran Derivatives

While the direct synthesis of this compound relies on the reduction of its nitrile precursor, a wide array of synthetic strategies exist for constructing the core isobenzofuran and the related benzofuran heterocyclic systems. These alternative routes provide access to a diverse range of substituted derivatives.

Synthesis of Isobenzofuran Derivatives:

The isobenzofuran core, particularly in its dihydro form, is a key structural element in several pharmacologically active molecules. nih.gov Synthetic strategies often begin with phthalide (B148349) (isobenzofuran-1(3H)-one) or related precursors.

From Phthalide Precursors: A common approach involves the reaction of substituted phthalides with organometallic reagents. For instance, the synthesis of the antidepressant citalopram (B1669093), a complex 1,3-dihydroisobenzofuran derivative, utilizes a Grignard reaction on a phthalide intermediate followed by reduction and cyclization steps. google.com This highlights a modular approach where substitutions on the aromatic ring and at the 1-position can be introduced systematically.

From o-Phthalaldehydic Acid: 3-Substituted isobenzofuran-1(3H)-ones can be synthesized through the reaction of o-phthalaldehydic acid with various primary amines. imjst.org This method provides a direct route to derivatives with nitrogen-containing substituents at the 3-position of the lactone ring.

From 5-Aminoisobenzofuranones: The synthesis of the key precursor, 1,3-dihydroisobenzofuran-5-carbonitrile, can be initiated from 5-aminoisobenzofuran-1-one. nih.gov This starting material can undergo a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a cyanide group using copper(I) cyanide, to form the 5-cyano derivative. nih.gov

Synthesis of Benzofuran Derivatives:

The benzofuran scaffold is ubiquitous in natural products and medicinal chemistry, leading to the development of numerous synthetic methodologies. nih.govnih.gov These routes offer versatility in accessing a wide range of substitution patterns.

Palladium-Catalyzed Reactions: Palladium-mediated cross-coupling reactions are powerful tools for constructing the benzofuran ring. For example, Sonogashira coupling between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a widely used strategy. nih.gov

Oxidative Cyclization of o-Alkenylphenols: Precursors such as o-alkenylphenols can undergo oxidative cyclization to form the benzofuran ring. This transformation can be promoted by various reagents, including palladium catalysts or hypervalent iodine reagents.

Intramolecular Cyclization of Phenols: The reaction of substituted phenols with compounds containing suitable leaving groups can lead to benzofuran formation. For example, the reaction of phenols with 3-bromopropene yields allyl aryl ethers, which can undergo Claisen rearrangement and subsequent ring-closing metathesis to form the dihydrobenzofuran ring.

Multi-step Synthesis from Carboxylic Acids: Complex benzofuran derivatives can be built through multi-step sequences starting from functionalized carboxylic acids. For example, a 7-acetyl-benzofuran-2-carboxamide derivative was synthesized from its corresponding carboxylic acid, which was first esterified with dimethyl sulphate, followed by bromination and reduction steps to introduce further functionality. nih.gov

The following table summarizes some of the diverse strategies for synthesizing benzofuran scaffolds.

| Synthetic Strategy | Typical Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Palladium-Copper Co-catalyzed Cyclization | Terminal alkynes, Iodophenols | (PPh₃)PdCl₂, CuI, Triethylamine | |

| Iodine(III)-Catalyzed Oxidative Cyclization | o-Hydroxystilbenes | PhI(OAc)₂, m-CPBA | google.com |

| Acid-Catalyzed Cyclization | Benzoquinones, Substituted Alkenes | Acetic Acid, Toluene | |

| Ring-Closing Metathesis | 1-Allyl-2-allyloxybenzenes | Ruthenium-based catalysts (e.g., Grubbs' catalyst) | nih.gov |

Reactivity and Chemical Transformations

Reactivity of the Dihydroisobenzofuran Core

The dihydroisobenzofuran core consists of a benzene (B151609) ring fused to a five-membered dihydrofuran ring. The reactivity of this system is primarily centered on the aromatic benzene ring, although the dihydrofuran moiety can also participate in certain transformations.

The benzene ring of the dihydroisobenzofuran moiety is substituted with an ether oxygen (part of the furan (B31954) ring) and an alkyl group (the methylene (B1212753) of the furan ring and the methanamine side chain). Both alkoxy and alkyl groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com This suggests that the benzene ring in (1,3-Dihydroisobenzofuran-5-yl)methanamine is highly activated towards electrophiles, directing incoming substituents to the positions ortho and para to the existing groups. The primary aminomethyl group further enhances this activation. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The substitution pattern will be governed by the combined directing effects of the substituents and steric hindrance.

Conversely, nucleophilic aromatic substitution (SNAr) on the benzene ring is generally unfavorable. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack, which are absent in this molecule. libretexts.orgyoutube.com Therefore, displacement of a hydrogen or other group on the aromatic ring by a nucleophile is not a characteristic reaction under standard conditions.

The dihydrofuran ring is a saturated heterocyclic ether and is generally more stable than its aromatic counterpart, furan. However, it can undergo specific transformations.

Ring-Opening: The ether linkage in the dihydrofuran ring can be cleaved under harsh conditions, such as with strong acids or through oxidative processes. For instance, catalytic methods for the oxidative ring-opening of cyclopropanes have been developed, and similar strategies could potentially be applied to the strained five-membered ring of dihydroisobenzofurans to yield 1,3-disubstituted products. nih.gov Additionally, cobalt catalysts have been shown to promote the enantioselective ring-opening of related unstrained heterocycles like 2,5-dihydrofurans. nih.gov

Annulation: Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthesis. Palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates provides an efficient route to dihydrobenzofurans, demonstrating a strategy for building upon the core structure. nih.gov While this applies to synthesis rather than a reaction of the pre-formed core, it highlights the chemical accessibility of this heterocyclic system.

Photochemical Reactions: Related isobenzofuran (B1246724) derivatives, such as 1,3-dihydroisobenzofuran-1-thiones, are known to undergo photochemical [2+2] cycloaddition reactions with alkenes. rsc.org This suggests that the dihydroisobenzofuran core of this compound could exhibit photoreactivity, potentially leading to skeletal rearrangements or cycloadditions.

Reactions Involving the Methanamine Functional Group

The primary amine of the methanamine group is a key site of reactivity, behaving as a potent nucleophile and a base. It readily participates in a wide range of common amine reactions.

As a primary amine, this compound can be easily functionalized through N-alkylation and N-acylation.

N-Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent.

N-Acylation: Acylation with acyl chlorides, anhydrides, or esters results in the formation of amides. libretexts.orgsphinxsai.com This is a robust and widely used transformation in organic synthesis. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Secondary Amide |

The primary amine functionality allows for the straightforward synthesis of imines and amides, which are pivotal intermediates in many synthetic pathways.

Imine Formation: The reaction of this compound with aldehydes or ketones, typically under acidic catalysis, yields imines (or Schiff bases). acs.org This condensation reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. rsc.orgacs.org Various methods, including metal-free oxidative coupling, have been developed for the efficient synthesis of imines from benzylamines. bohrium.comorganic-chemistry.org

Amide Formation: As mentioned, amides are readily formed by reacting the amine with a carboxylic acid derivative. vu.nlnih.govresearchgate.net The most common methods involve the use of activated carboxylic acids, such as acyl chlorides or anhydrides, or the use of coupling agents (e.g., DCC, HATU) that facilitate the reaction between a carboxylic acid and the amine.

| Starting Materials | Reaction Conditions | Product |

| Amine + Aldehyde/Ketone | Acid catalyst, removal of H₂O | Imine (Schiff Base) |

| Amine + Acyl Chloride | Base (e.g., pyridine, triethylamine) | Amide |

| Amine + Carboxylic Acid | Coupling Agent (e.g., DCC, HATU) | Amide |

The methanamine group serves as a valuable handle for the construction of new heterocyclic rings, particularly nitrogen-containing heterocycles.

Bischler-Napieralski Reaction: Following acylation of the amine group (e.g., with phenacetyl chloride), the resulting β-arylethylamide derivative can undergo an intramolecular electrophilic aromatic substitution known as the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com This reaction is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and results in the formation of a 3,4-dihydroisoquinoline (B110456) ring fused to the existing structure. organic-chemistry.orgslideshare.netnih.gov The electron-rich nature of the dihydroisobenzofuran ring should facilitate this cyclization.

Pictet-Spengler Reaction: The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com Since this compound is a benzylamine, not a β-arylethylamine, it cannot directly undergo this reaction. The Pictet-Spengler reaction requires a two-carbon linker between the aromatic ring and the amine nitrogen for the requisite 6-endo-trig cyclization to occur. nih.govmdpi.comdepaul.edu

Chemo- and Regioselectivity in Synthetic and Transformation Reactions

Detailed experimental studies specifically outlining the chemo- and regioselectivity of this compound are limited. However, based on the principles of organic chemistry, the reactivity is dominated by the nucleophilic primary amine attached to the methylene group.

Cheoselectivity : In reactions with electrophilic reagents, the primary amine is the most nucleophilic site and is expected to react preferentially over the ether oxygen of the dihydroisobenzofuran ring or the aromatic ring. The ether oxygen is less nucleophilic due to the involvement of its lone pairs in the resonance stabilization of the furan ring, and the aromatic ring would require activation to undergo electrophilic substitution. Therefore, reactions such as acylation, alkylation, and condensation are highly chemoselective at the nitrogen atom.

For instance, in a reaction with an acid chloride or anhydride (B1165640), the amine will selectively form an amide. Similarly, reaction with an aldehyde or ketone will selectively form an imine (Schiff base) at the nitrogen.

The following table summarizes the expected chemoselective reactions based on the primary amine functionality:

| Reaction Type | Reagent | Expected Product | Selectivity |

| N-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)2O) | N-((1,3-Dihydroisobenzofuran-5-yl)methyl)amide | High chemoselectivity for the amine group. |

| N-Alkylation | Alkyl halide (R-X) | Secondary or tertiary amine | Prone to over-alkylation, but initial reaction is at the amine. |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R2C=O) with a reducing agent (e.g., NaBH3CN) | N-alkyl-(1,3-Dihydroisobenzofuran-5-yl)methanamine | High chemoselectivity for the formation of a C-N bond. |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R2C=O) | N-((1,3-Dihydroisobenzofuran-5-yl)methyl)imine | Reversible reaction, chemoselective for the amine. |

| Urea (B33335)/Thiourea Formation | Isocyanate (R-NCO) or Isothiocyanate (R-NCS) | Substituted urea or thiourea | High chemoselectivity for the amine group. |

Mechanistic Insights into Key Transformations

Specific mechanistic studies for reactions involving this compound are not found in the surveyed literature. However, the mechanisms of its key transformations can be understood from well-established reaction mechanisms for primary amines.

N-Acylation : The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the methanamine group attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, yields the corresponding amide.

Schiff Base Formation and Reductive Amination : The formation of a Schiff base (imine) with an aldehyde or ketone begins with the nucleophilic attack of the primary amine on the carbonyl carbon. This leads to the formation of a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of the imine. The mechanism is highly dependent on the pH of the reaction medium.

For reductive amination, the formed imine is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is crucial for the success of this one-pot reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often used as they are capable of reducing the protonated imine intermediate faster than they reduce the starting carbonyl compound.

The general mechanism for reductive amination is depicted below:

Imine Formation : (1,3-Dihydroisobenzofuran-5-yl)CH2NH2 + RCHO ⇌ (1,3-Dihydroisobenzofuran-5-yl)CH2N=CHR + H2O

Reduction : (1,3-Dihydroisobenzofuran-5-yl)CH2N=CHR + [H-] → (1,3-Dihydroisobenzofuran-5-yl)CH2NH-CH2R

Due to the lack of specific research on this compound, detailed mechanistic data, such as kinetic studies or computational modeling of transition states for its reactions, is not available. The presented insights are based on established mechanisms for analogous chemical transformations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netrsc.org It is widely applied in pharmaceutical and medicinal chemistry to understand electronic structure, chemical reactivity, and other physicochemical properties. researchgate.netmdpi.com For a molecule like (1,3-Dihydroisobenzofuran-5-yl)methanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), could provide insights into its optimized geometry, bond lengths, and bond angles. bhu.ac.inunimib.it Such studies are crucial for understanding the molecule's fundamental characteristics. However, no specific DFT studies on this compound have been found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. batistalab.comwisc.eduwisc.edu It provides a localized, Lewis-like picture of bonding and lone pairs, which is more chemically intuitive than delocalized molecular orbitals. batistalab.comsouthampton.ac.uk An NBO analysis of this compound would reveal details about the hybridization of atoms, the nature of chemical bonds, and the delocalization of electron density, particularly involving the nitrogen lone pair and the aromatic system. wisc.eduwisc.edu This information is valuable for understanding the molecule's stability and reactivity patterns. To date, no published NBO analysis for this specific compound is available.

Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comyoutube.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net For this compound, a HOMO-LUMO analysis would identify the most probable sites for electrophilic and nucleophilic attack. While this is a standard computational analysis for novel compounds, specific data for the title compound is absent from the literature. bhu.ac.in

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are frequently used to predict spectroscopic parameters such as NMR and IR spectra. ehu.esnih.gov These predictions can aid in the characterization and identification of synthesized compounds by comparing theoretical spectra with experimental data. For this compound, computational prediction of its 1H and 13C NMR chemical shifts and vibrational frequencies would be a valuable tool for its structural confirmation. However, no such predictive studies have been reported.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the conformational changes and dynamic behavior of molecules over time. researchgate.netmdpi.comresearchgate.net By simulating the movement of atoms, MD can reveal information about the stability of different conformations and the interactions between a molecule and its environment, such as a solvent or a biological receptor. mdpi.com An MD simulation of this compound could provide a deeper understanding of its flexibility and intermolecular interactions. Currently, there are no available MD simulation studies for this compound.

Docking Studies for Ligand-Target Interactions

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a target receptor. For the 1,3-dihydroisobenzofuran scaffold, the most extensively studied interaction is that of Citalopram (B1669093) with the human serotonin (B10506) transporter (hSERT). These studies provide a robust framework for understanding how this compound might interact with similar biological targets.

Docking studies reveal that Citalopram binds within the central substrate-binding site (S1) of hSERT. nih.govresearchgate.net The binding pose is stabilized by a network of specific interactions. The 1,3-dihydroisobenzofuran core (also known as a phthalan (B41614) ring) and its substituents occupy distinct sub-pockets within the binding site. nih.gov

Key interactions for the Citalopram analog involve:

The dimethylamino group: This positively charged group forms a critical salt bridge with Aspartate-98 (Asp-98) in transmembrane helix 1 (TM1). researchgate.net

The fluorophenyl ring: This group engages in hydrophobic and aromatic stacking interactions with residues such as Tyrosine-95 (Tyr-95) and Isoleucine-172 (Ile-172).

The cyanophthalane moiety: The core heterocyclic structure fits into a pocket defined by residues from several transmembrane helices, including TM1, TM3, TM6, and TM8. nih.govresearchgate.net

Molecular dynamics (MD) simulations and induced-fit docking further refine these models, showing that the transporter undergoes conformational changes to accommodate the ligand. researchgate.netresearchgate.net The binding of Citalopram is a dynamic process, and its stability within the binding pocket is crucial for its inhibitory activity. researchgate.net For this compound, it can be hypothesized that the primary amine group would similarly engage in a key electrostatic interaction with an acidic residue like Asp-98 in the SERT binding site, while the dihydroisobenzofuran ring would occupy the hydrophobic pocket.

| Ligand Analog | Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Docking Software |

|---|---|---|---|---|

| (S)-Citalopram | hSERT (S1 Site) | Asp-98, Tyr-95, Ile-172, Ser-438 | -8.9 to -9.0 | AutoDock Vina |

| Imipramine | hSERT (S1 Site) | Asp-98 | Not specified | Induced Fit Docking |

| Tianeptine | hSERT (S1 Site) | Not specified | -9.0 | AutoDock Vina |

Conformational Analysis and Stereochemical Predictions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the 1,3-dihydroisobenzofuran scaffold, the five-membered dihydrofuran ring is not planar and can adopt various envelope or twist conformations.

Theoretical studies on related molecules, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), have been performed using Density Functional Theory (DFT). These analyses reveal the existence of multiple stable conformers. For DPBF, a relaxed potential energy surface (PES) scan identified two main low-energy conformers, a C₂ and a Cₛ form, with the Cₛ conformer being slightly more stable. mdpi.com The energy barrier for interconversion is typically low, allowing for rapid equilibrium at room temperature.

For this compound, the primary source of conformational flexibility, aside from the puckering of the dihydrofuran ring, would be the rotation around the C-C bond connecting the aminomethyl group to the aromatic ring. The orientation of the -CH₂NH₂ group relative to the plane of the bicyclic system will be governed by steric and electronic effects. It is predicted that staggered conformations, which minimize steric hindrance between the amine group and the adjacent hydrogen atoms on the aromatic ring, would be the most stable. The presence of the lone pair on the nitrogen and the potential for intramolecular hydrogen bonding could also influence the conformational preference, particularly in different solvent environments. soton.ac.uk

| Analog Compound | Computational Method | Key Findings |

|---|---|---|

| 1,3-Diphenylisobenzofuran | DFT (APFD/3-21G) | Co-existence of two stable conformers (C₂ and Cₛ), with Cₛ being more stable by 0.33–0.40 kcal·mol⁻¹. mdpi.com |

| 1,3-Difluoropropane | DFT with continuum solvation | The gg(l) conformation remains the minimum energy state, with relative stabilities of other conformers changing with solvent polarity. soton.ac.uk |

| Levetiracetam | DFT (Gas-phase and solution) | Analysis of the free energy conformational landscape is crucial for understanding receptor interaction and mechanism of action. researchgate.net |

Theoretical Investigation of Reaction Mechanisms and Kinetics

Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. Studies on the reactivity of the 1,3-dihydroisobenzofuran (phthalan) core provide insight into potential reaction mechanisms involving this compound.

One relevant area of study is the synthesis of phthalides (isobenzofuran-1(3H)-ones), which share the core heterocyclic system. DFT calculations have been used to support the plausible reaction mechanism for the synergistic Cu/Ag dual-catalyzed synthesis of 3-amido phthalides from 2-formyl benzoates. acs.org These calculations map the free energy profile of the reaction, identifying key chelated intermediates and transition states. The formation of a crucial copper-chelated intermediate was found to have a favorable free energy change (ΔG = -11.17 kcal/mol), driving the subsequent C-N bond-forming cyclization. acs.org

Another mechanistically relevant study involves the oxidative generation of isobenzofurans from phthalan precursors. rsc.org The treatment of phthalan derivatives with an oxidant like p-chloranil at high temperatures generates a transient isobenzofuran (B1246724). This highly reactive diene can then undergo reactions like intramolecular Diels-Alder cycloadditions. Theoretical studies can model the transition states of such cycloadditions, explaining observed stereoselectivity (e.g., the exclusive formation of endo cycloadducts) and the reversibility of the reaction under certain conditions. rsc.org These findings suggest that the 1,3-dihydroisobenzofuran ring in this compound could serve as a precursor to a reactive isobenzofuran intermediate for use in cycloaddition reactions.

Structure-Reactivity Relationships Derived from Computational Data

Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of a series of compounds with changes in their biological activity or chemical reactivity. For isobenzofuran derivatives, computational data has been used to build predictive QSAR models.

In another study, DFT was used to investigate the structure-activity relationships of natural dihydroisobenzofuran derivatives as radical scavengers. researchgate.netresearchgate.net The calculations focused on thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), as well as kinetic behavior against various radicals. The results demonstrated that the radical scavenging potential was highly dependent on the substitution pattern on the isobenzofuran scaffold, highlighting the importance of resonance, inductive effects, and intramolecular hydrogen bonding in stabilizing the resulting radical species. researchgate.net For this compound, such computational approaches could be used to predict its antioxidant potential or to guide the design of derivatives with enhanced activity at a specific biological target by modifying substituents to optimize electronic and steric properties.

| Compound Series | Activity Studied | Computational Method | Key Finding |

|---|---|---|---|

| Aryl-substituted isobenzofuran-1(3H)-ones | Perforin Inhibition | QSAR with Genetic Algorithm | Chemical features related to molecular topology and electronics are key for inhibitory activity. echemcom.com |

| Natural Dihydroisobenzofuran Derivatives | Radical Scavenging | DFT | Scavenging potential is strongly influenced by resonance, inductive effects, and hydrogen bonding. researchgate.net |

| Benzofuran-based hybrids | Vasodilator Activity | 2D-QSAR | Identified key physicochemical factors governing the pharmacological properties. mdpi.com |

Advanced Research Applications and Mechanistic Investigations

Role as Versatile Synthetic Building Blocks and Intermediates

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The structural rigidity and inherent functionalities of (1,3-Dihydroisobenzofuran-5-yl)methanamine make it an attractive intermediate for synthetic chemists.

The dihydroisobenzofuran core of this compound serves as a key precursor in the synthesis of elaborate organic structures. A prominent example is its incorporation into analogues of Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov In these complex structures, the dihydroisobenzofuran ring is a central feature, with modifications at various positions influencing the molecule's interaction with monoamine transporters. nih.gov The synthesis of these analogues demonstrates the utility of the dihydroisobenzofuran framework as a reliable starting point for building structurally diverse molecules with potential therapeutic applications. The amine functionality provides a convenient handle for introducing a variety of side chains and other molecular fragments, further expanding its versatility.

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with over 75% of FDA-approved drugs featuring such moieties. nih.govnih.gov The amine group of this compound is a key functional group that enables its use as a scaffold for constructing new heterocyclic systems. For instance, derivatives of this compound have been used to synthesize novel 1,2,4-triazole-3-thiones. This multi-step synthesis begins with the conversion of the related 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) to a carbohydrazide, which is then reacted with various isothiocyanates and cyclized to form the target triazole-thione heterocycles. nih.gov This process highlights how the core dihydroisobenzofuran structure can be elaborated upon to create more complex, nitrogen-rich heterocyclic systems with potential biological activities. nih.gov

Rational Design of Ligands and Modulators in Chemical Biology

The principles of medicinal chemistry leverage structure-activity relationships to design and synthesize compounds with specific biological activities. The this compound scaffold has proven to be a valuable template in this field for developing targeted molecular probes and potential therapeutic agents.

The dihydroisobenzofuran ring system is a recognized scaffold in medicinal chemistry. Its application is notably demonstrated in the development of Citalopram and its analogues, where this core structure is fundamental to their activity as selective serotonin reuptake inhibitors. nih.gov Researchers have explored modifications on this scaffold, particularly at the 4- and 5-positions of the dihydroisobenzofuran ring, to investigate their impact on binding affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov This exploration underscores the utility of the scaffold in creating focused libraries of compounds for probing biological systems. Furthermore, the broader benzofuran (B130515) class, to which this compound belongs, is recognized for its wide range of biological activities, including potential anticancer properties, making it a privileged structure in drug discovery. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. collaborativedrug.com For derivatives of the this compound scaffold, SAR studies have been crucial in optimizing their interaction with specific molecular targets.

In the context of Citalopram analogues, SAR studies have revealed that substitutions at the 5-position of the dihydroisobenzofuran ring, such as with bromine or iodine, can maintain or even enhance binding affinity for the serotonin transporter. nih.gov For example, the 5-bromo analogue was found to be as active as the parent compound, while the 5-iodo analogue also demonstrated high binding affinity. nih.gov Such studies are essential for fine-tuning the pharmacological profile of lead compounds. Similarly, in the development of inhibitors for enzymes like inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH), SAR exploration around related scaffolds has highlighted the stringent structural requirements for potent inhibition. nih.gov

Table 1: SAR Insights for Citalopram Analogues Based on the Dihydroisobenzofuran Scaffold

| Modification Position | Substituent | Effect on SERT Binding Affinity | Reference |

| 5-position | Bromine (Br) | Maintained high affinity (Ki = 1.04 nM) | nih.gov |

| 5-position | Iodine (I) | Maintained high affinity (Ki = 1.42 nM) | nih.gov |

| 4- and 5-positions | Various | Generally well-tolerated | nih.gov |

The this compound framework and its close analogues have been investigated as core structures for the development of inhibitors against a wide array of enzymes implicated in various diseases.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. nih.govscilit.com Studies on related isobenzofuran-1(3H)-ones have shown that this structural class can inhibit tyrosinase activity in a concentration-dependent manner. nih.gov These findings suggest that the isobenzofuran (B1246724) core could be a promising starting point for designing novel tyrosinase inhibitors. nih.govmdpi.commdpi.com

IMPDH: Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the biosynthesis of guanine (B1146940) nucleotides and is a target for anticancer and immunosuppressive therapies. researchgate.net The related 5-aminoisobenzofuran-1(3H)-one has been identified as a promising scaffold for developing potent and selective inhibitors of human IMPDH2. researchgate.netmostwiedzy.pl Research in this area has underscored the strict SAR for achieving significant IMPDH inhibition. nih.govresearchgate.net

LOXL2: Lysyl oxidase-like 2 (LOXL2) is an enzyme involved in collagen cross-linking and has been implicated in fibrosis and cancer progression. nih.gov While specific studies on this compound are limited, the development of small molecule inhibitors for LOXL2 is an active area of research. nih.govmdpi.com Various aminomethyl-based structures have been explored as LOXL2 inhibitors, such as aminomethylenethiophenes and aminomethylenethiazoles, with some showing IC₅₀ values in the nanomolar range. nih.gov

MAO: Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov The design of selective MAO-B inhibitors often involves aryl-containing scaffolds. nih.govmdpi.com Derivatives of the related benzofuran scaffold have been successfully designed as potent MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov

BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that has emerged as a therapeutic target in cancer. nih.govbiorxiv.org The development of small molecule inhibitors that target the acetyl-lysine binding pocket of BRD4 is a key strategy. nih.gov While the direct involvement of the this compound scaffold is not prominent, the general principles of designing heterocyclic scaffolds to mimic acetyl-lysine interactions are relevant to the broader field of epigenetic modulation. nih.gov

PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme critical for DNA repair, and its inhibitors have been successfully developed as cancer therapeutics. nih.govresearchgate.net Research into novel PARP1 inhibitors has explored a wide range of heterocyclic scaffolds designed to compete with the natural substrate NAD+. mdpi.comrsc.org Some studies have identified nicotinamide (B372718) analogues with unexpected PARP1-sparing characteristics, highlighting the subtleties in designing selective inhibitors within the PARP family. nih.gov

Table 2: Enzyme Inhibition by Compounds Featuring Related Scaffolds

| Enzyme Target | Related Scaffold Class | Achieved Potency (Example) | Reference |

| Tyrosinase | Isobenzofuran-1(3H)-ones | Concentration-dependent inhibition | nih.gov |

| IMPDH | 5-Aminoisobenzofuran-1(3H)-one | IC₅₀ = 2.21 µM (for a potent derivative) | researchgate.net |

| LOXL2 | (2-Chloropyridin-4-yl)methanamine | IC₅₀ = 126 nM | medchemexpress.com |

| MAO-B | Benzofuran derivatives | IC₅₀ = 0.037 µM (for a potent derivative) | nih.gov |

| BRD4 | N/A | N/A | N/A |

| PARP1 | Quinoxaline derivatives | IC₅₀ = 2.31 nM (for a potent derivative) | mdpi.com |

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into the (1,3-dihydroisobenzofuran-5-yl)methanamine scaffold is closely linked to the development of selective serotonin (B10506) reuptake inhibitors (SSRIs). The core structure is a key component of the well-known antidepressant citalopram (B1669093). nih.gov Studies have demonstrated that modifications at the 5-position of the 1,3-dihydroisobenzofuran ring significantly influence the binding affinity and selectivity for the serotonin transporter (SERT). nih.gov

A key synthetic precursor to derivatives of this compound is the corresponding nitrile, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934). The reduction of this nitrile to the primary amine provides a crucial intermediate for further functionalization. nih.gov Research has shown that while the primary amine itself may exhibit reduced SERT binding affinity compared to the nitrile, it serves as a critical handle for introducing other functional groups that can modulate pharmacological activity. nih.gov For instance, derivatization of the aminomethyl group to tertiary amines has been explored to probe the steric and electronic requirements of the SERT binding site. nih.gov

Emerging Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives relies heavily on the construction of the core dihydroisobenzofuran ring system. Traditional methods often involve multi-step sequences starting from phthalic anhydride (B1165640) or related precursors. However, recent advancements have focused on developing more efficient and versatile catalytic methods.

One prominent strategy involves the reduction of a nitrile precursor. For example, the synthesis of a closely related analog, 3-(5-(aminomethyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine, was achieved by the reduction of the corresponding 5-carbonitrile using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). nih.gov This method provides a direct route to the primary amine, which can then be further modified.

Other emerging strategies for the synthesis of the dihydroisobenzofuran scaffold include transition metal-catalyzed cyclization reactions. These methods offer high efficiency and functional group tolerance, enabling the construction of diverse derivatives. While not yet applied directly to the synthesis of this compound, these catalytic approaches hold significant promise for future synthetic routes.

Advanced Computational Approaches for Molecular Design

Computational modeling plays a crucial role in understanding the structure-activity relationships (SAR) of this compound derivatives and in the rational design of new compounds with desired properties. mdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to investigate the interactions of these molecules with their biological targets, such as the serotonin transporter. mdpi.com

These computational approaches allow for the prediction of binding affinities and the identification of key structural features that govern biological activity. For instance, modeling studies can help to elucidate how different substituents on the aminomethyl group or the aromatic ring of the dihydroisobenzofuran scaffold affect binding to the S1 and S2 sites of SERT. nih.gov This in silico analysis guides the synthesis of new analogs with improved potency and selectivity. Avogadro software is a common tool for computing optimized energy and molecular weight of chemical compounds using various force fields like the Universal Force Field (UFF), the General Amber Force Field (GAFF), and the Ghemical force field. mdpi.com

Unexplored Mechanistic Pathways and Novel Reactivity

The reactivity of this compound is primarily centered around the nucleophilic nature of the primary amine. This functional group can participate in a wide range of chemical transformations, allowing for the introduction of diverse substituents. Mechanistic studies of these reactions, particularly those involving the aminomethyl group, are crucial for developing novel derivatization strategies. organic-chemistry.org

For instance, the reaction of the amine with electrophiles can be fine-tuned to achieve selective functionalization. Understanding the reaction mechanisms, including the role of solvents and catalysts, can lead to the development of more efficient and selective synthetic protocols. organic-chemistry.org While specific mechanistic studies on this compound are limited, insights can be drawn from related systems involving the reactions of benzylic amines. The retro-aza-Henry-type process, for example, provides a mechanistic framework for the reaction of amines with nitroalkenes, which could be applicable to the derivatization of the title compound. organic-chemistry.org

Potential for Derivatization in Chemical Biology and Catalysis

The versatile structure of this compound makes it an attractive scaffold for applications in chemical biology and catalysis. The primary amine serves as a convenient point of attachment for fluorescent probes, affinity labels, or other reporter groups, enabling the development of chemical tools to study biological systems. For example, derivatives of this compound could be used to create probes for visualizing the serotonin transporter in living cells.

Q & A

Q. What are the standard synthetic routes for (1,3-Dihydroisobenzofuran-5-yl)methanamine and its derivatives?

- Methodological Answer : A common approach involves hydrogenation of nitrile precursors. For example, the hydrochloride salt can be synthesized via catalytic hydrogenation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile using Ni-Al alloy in formic acid (75% yield), followed by HCl treatment . Other routes include multi-step reactions with reagents like LiAlH4 (for reduction), Na(OAc)3BH (for reductive amination), and Pd-catalyzed cross-coupling for introducing substituents (e.g., arylboronic acids) .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon frameworks. For example, δ 7.55–6.81 (aromatic protons) and δ 5.34–4.16 (dihydroisobenzofuran protons) are critical .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass 244.17900 for analogs) .

- FTIR : Peaks at ~3300 cm<sup>-1</sup> (N-H stretch) and ~1600 cm<sup>-1</sup> (C=N/C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve hydrogenation yields of nitrile precursors?

- Methodological Answer :

- Catalyst Selection : Ni-Al alloy in 85% formic acid achieves 75% yield , while PdCl2(dppf)2 with bis(pinacolato)diboron enables Suzuki-Miyaura coupling for substituent introduction .

- Temperature Control : Reflux conditions (e.g., 60°C for LiAlH4 reduction) minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DME) enhance Pd-catalyzed cross-coupling efficiency .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and receptor binding (e.g., IC50 vs. Ki values) .

- Structural Confirmation : Ensure impurities (e.g., unreacted nitriles) are quantified via HPLC or GC-MS, as they may skew activity results .

- Dose-Response Curves : Validate activity trends across multiple concentrations to rule out false positives .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 5-position of dihydroisobenzofuran to assess electronic effects on receptor binding .

- Side-Chain Variations : Replace the methanamine group with bulkier amines (e.g., dimethylamino or benzofuran derivatives) to study steric effects .

- Bioisosteres : Substitute the dihydroisobenzofuran ring with benzodioxole or indole moieties to evaluate scaffold flexibility .

Q. How are interaction studies with biological macromolecules (e.g., enzymes, receptors) designed?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict binding poses with targets (e.g., serotonin transporters) based on crystallographic data .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) for affinity quantification .

- Mutagenesis Studies : Identify critical residues in target proteins by alanine-scanning mutations .

Q. How do researchers interpret <sup>19</sup>F NMR data for fluorinated derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.